molecular formula C24H37N3O4S B258028 N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide

Cat. No. B258028
M. Wt: 463.6 g/mol
InChI Key: HOLYJYHLKINQKG-QNGMFEMESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). AZD9291 is a potent and selective inhibitor of the T790M mutation in EGFR, which is responsible for resistance to first-generation EGFR TKIs.

Mechanism of Action

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide selectively inhibits the T790M mutation in EGFR, which is responsible for resistance to first-generation EGFR TKIs. By blocking the activity of this mutation, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. This results in the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of EGFR signaling, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. This compound has also been shown to have minimal effects on normal cells and tissues, leading to a favorable safety profile.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide in lab experiments include its potency and selectivity for the T790M mutation in EGFR, as well as its favorable safety profile. However, limitations include the need for specialized equipment and expertise to synthesize and administer the compound, as well as the cost and availability of the compound.

Future Directions

For research on N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide include the development of combination therapies with other targeted agents or immunotherapies, the investigation of its efficacy in other cancer types, and the identification of biomarkers that can predict response to treatment. Additionally, further studies are needed to elucidate the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide involves several steps, including the preparation of 4-aminomethylcyclohexanecarboxylate, 4-methylsulfonylphenylboronic acid, and 1-azepan-1-yl-2-bromoethanone. These compounds are then reacted to form the final product, this compound.

Scientific Research Applications

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In a phase I trial, this compound demonstrated promising antitumor activity in patients with advanced NSCLC harboring the T790M mutation. Subsequent phase II and III trials confirmed the efficacy and safety of this compound, leading to its approval by the US Food and Drug Administration (FDA) in 2015.

properties

Molecular Formula

C24H37N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[(2R)-1-(azepan-1-yl)-1-oxopropan-2-yl]-4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H37N3O4S/c1-18-7-13-22(14-8-18)32(30,31)25-17-20-9-11-21(12-10-20)23(28)26-19(2)24(29)27-15-5-3-4-6-16-27/h7-8,13-14,19-21,25H,3-6,9-12,15-17H2,1-2H3,(H,26,28)/t19-,20?,21?/m1/s1

InChI Key

HOLYJYHLKINQKG-QNGMFEMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)N[C@H](C)C(=O)N3CCCCCC3

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)NC(C)C(=O)N3CCCCCC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)NC(C)C(=O)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.